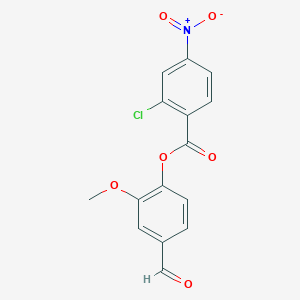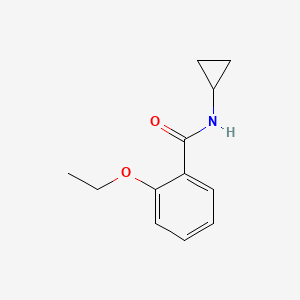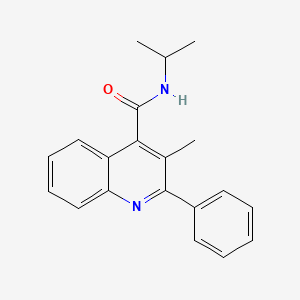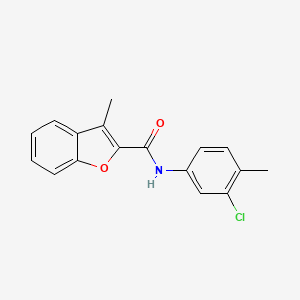![molecular formula C18H20N2O3S B5808659 4-[2,5-dimethyl-3-(4-morpholinylcarbonothioyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5808659.png)
4-[2,5-dimethyl-3-(4-morpholinylcarbonothioyl)-1H-pyrrol-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2,5-dimethyl-3-(4-morpholinylcarbonothioyl)-1H-pyrrol-1-yl]benzoic acid, also known as DAPT, is a small molecule that has been widely used in scientific research. It is a potent inhibitor of gamma-secretase, an enzyme that plays a critical role in the processing of amyloid precursor protein (APP) and the production of beta-amyloid peptides, which are the main components of amyloid plaques in Alzheimer's disease.
Mechanism of Action
4-[2,5-dimethyl-3-(4-morpholinylcarbonothioyl)-1H-pyrrol-1-yl]benzoic acid acts as a potent inhibitor of gamma-secretase by binding to the active site of the enzyme and preventing the cleavage of APP and other substrates. This results in a decrease in the production of beta-amyloid peptides and other gamma-secretase cleavage products, which are thought to be involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of gamma-secretase activity, the reduction of beta-amyloid peptide production, and the modulation of the Notch signaling pathway. In addition, this compound has been shown to have anti-tumor effects in various cancer cell lines, suggesting that it may have potential therapeutic applications beyond Alzheimer's disease.
Advantages and Limitations for Lab Experiments
4-[2,5-dimethyl-3-(4-morpholinylcarbonothioyl)-1H-pyrrol-1-yl]benzoic acid has several advantages for lab experiments, including its high potency and specificity for gamma-secretase inhibition, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, this compound also has some limitations, including its limited solubility in aqueous solutions, its potential for off-target effects, and the need for careful dosing and administration to avoid toxicity.
Future Directions
There are several future directions for research on 4-[2,5-dimethyl-3-(4-morpholinylcarbonothioyl)-1H-pyrrol-1-yl]benzoic acid and gamma-secretase inhibition, including the development of more potent and specific inhibitors, the investigation of the role of gamma-secretase in other biological processes, and the exploration of therapeutic applications beyond Alzheimer's disease. In addition, there is a need for further research on the mechanisms of action and potential side effects of this compound and other gamma-secretase inhibitors.
Synthesis Methods
The synthesis of 4-[2,5-dimethyl-3-(4-morpholinylcarbonothioyl)-1H-pyrrol-1-yl]benzoic acid involves several steps, including the reaction of 2,5-dimethylpyrrole with ethyl chloroformate to form 2,5-dimethyl-1-ethoxycarbonylpyrrole, which is then reacted with thiosemicarbazide to give 2,5-dimethyl-3-(thiosemicarbazone)pyrrole. The resulting compound is then treated with morpholine and carbon disulfide to yield 2,5-dimethyl-3-(4-morpholinylcarbonothioyl)pyrrole. Finally, the product is reacted with 4-carboxybenzaldehyde to give this compound.
Scientific Research Applications
4-[2,5-dimethyl-3-(4-morpholinylcarbonothioyl)-1H-pyrrol-1-yl]benzoic acid has been widely used in scientific research to investigate the role of gamma-secretase in various biological processes. It has been shown to inhibit the processing of APP and the production of beta-amyloid peptides in vitro and in vivo, making it a valuable tool for studying the pathogenesis of Alzheimer's disease. In addition, this compound has been used to study the role of gamma-secretase in the Notch signaling pathway, which is involved in cell differentiation, proliferation, and survival.
properties
IUPAC Name |
4-[2,5-dimethyl-3-(morpholine-4-carbothioyl)pyrrol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-11-16(17(24)19-7-9-23-10-8-19)13(2)20(12)15-5-3-14(4-6-15)18(21)22/h3-6,11H,7-10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCFCRYCPNFPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5808596.png)
![N~1~-cycloheptyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5808606.png)

![N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide](/img/structure/B5808619.png)
![4-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide](/img/structure/B5808624.png)
![1-fluoro-4-[(4-phenoxyphenyl)sulfonyl]benzene](/img/structure/B5808625.png)
![1-(4-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5808632.png)
![4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5808642.png)
![3-[3-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acrylic acid](/img/structure/B5808650.png)


